2-(2-(Methylsulfonamido)phenyl)acetic acid
Overview
Description
2-(2-(Methylsulfonamido)phenyl)acetic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.2500 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylacetic acid moiety attached to a methyl sulfonamide group. The compound’s structure can be represented by the formula C9H11NO4S .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.2500 g/mol and a molecular formula of C9H11NO4S . The compound is a solid at room temperature .Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
2-(2-(Methylsulfonamido)phenyl)acetic acid derivatives have been investigated for their potential as aldose reductase inhibitors (ARIs) with antioxidant properties. Such compounds are of interest due to their relevance in managing diabetic complications. Derivatives incorporating difluorophenolic groups, tetrazole, methylsulfonylamide, and isoxazolidin-3-one phenylsulfonamide have demonstrated significant ARI activity, with some compounds exhibiting potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
Metal Complexes with Antimicrobial and Enzyme Inhibition Activity
The synthesis of metal complexes involving 3-methyl-2-(phenylsulfonamido)butanoic acid has shown promising results in terms of antimicrobial and enzyme inhibition activities. These complexes, particularly with metals like Cu, Zn, Fe, Ni, and Cd, have been characterized and evaluated for their biological activities, demonstrating significant potential in radical scavenging, total antioxidant capacity, and inhibiting enzymes like butyrylcholine and acetylcholine esterase (Danish et al., 2021).
Safety and Hazards
2-(2-(Methylsulfonamido)phenyl)acetic acid is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity following single exposure, causing respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Methylsulfonamido)phenyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other sulfonamide compounds, it may interact with its targets by forming hydrogen bonds and ionic interactions .
Pharmacokinetics
It is known that phenylacetic acid derivatives are generally well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
As research progresses, we will gain a better understanding of how this compound interacts with cellular components and what effects it has at the molecular level .
Properties
IUPAC Name |
2-[2-(methanesulfonamido)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVSOVZZYQXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611146 | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047724-24-2 | |
Record name | 2-[(Methylsulfonyl)amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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